molecular formula C14H15NO3S2 B2631119 3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1207019-99-5

3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2631119
CAS No.: 1207019-99-5
M. Wt: 309.4
InChI Key: LOTDGXYPGSDQLK-UHFFFAOYSA-N
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Description

Product Introduction 3-(Phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic specialty chemical offered for research and development purposes. This compound is for non-human research only and is not intended for diagnostic, therapeutic, or any other human use. Chemical Features and Potential Applications This molecule is characterized by a propanamide core functionalized with a phenylsulfonyl group and a thiophen-3-ylmethyl amine moiety. Compounds featuring sulfonamide and carboxamide groups in a single structure are of significant interest in medicinal chemistry . The N-acyl sulfonamide motif, in particular, is recognized as a valuable bioisostere for carboxylic acids, offering similar acidity and hydrogen-bonding potential while often improving metabolic stability and altering physicochemical properties . Furthermore, molecules containing aryl-sulfonamide scaffolds are frequently explored for their diverse biological activities, including potential antitumor properties . The incorporation of the thiophene heterocycle, a privileged structure in drug discovery, may contribute to target affinity and overall drug-likeness. As such, this reagent serves as a versatile building block for constructing compound libraries or as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Usage Note This product is strictly for research use by qualified professionals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c16-14(15-10-12-6-8-19-11-12)7-9-20(17,18)13-4-2-1-3-5-13/h1-6,8,11H,7,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTDGXYPGSDQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide typically involves the following steps:

    Formation of the phenylsulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with the benzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the propanamide moiety: The final step involves the reaction of the intermediate product with 3-aminopropanoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is investigated for its use in organic electronics, such as in the development of organic field-effect transistors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiophene groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamide Backbone

N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide (CAS 338423-96-4)
  • Structure : Features a 4-chlorophenyl group and a hydroxyl-methyl substituent on the propanamide chain.
  • Molecular Formula: C₁₆H₁₆ClNO₄S.
  • This could influence metabolic stability .
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide
  • Structure: Contains a chloro substituent on the propanamide chain and a thiadiazolylamino-sulfonyl group.
  • Molecular Formula: Not explicitly provided, but likely includes a thiadiazole ring.
  • The thiadiazole ring introduces heterocyclic diversity, which could modulate solubility or target selectivity .

Sulfonyl vs. Sulfanyl Group Modifications

N-[N-(3-Guanidinopropyl)carbamimidoyl]-3-(phenylsulfanyl)propanamide
  • Structure : Replaces the sulfonyl (SO₂) group with a sulfanyl (S-) moiety.
  • This modification highlights the critical role of the sulfonyl group in maintaining electronic properties for target interaction .
3-{[(4-Fluorophenyl)methyl]sulfanyl}-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]propanamide
  • Structure : Combines a fluorophenyl-sulfanyl group with pyrazole and methyl substituents.
  • Key Differences : The fluorine atom introduces electronegativity, while the pyrazole ring may enhance bioavailability. The sulfanyl group here contrasts with the sulfonyl in the target compound, affecting redox stability .

Aromatic and Heterocyclic Substituent Variations

N-(3-(Dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
  • Structure: Incorporates a benzo[d]thiazolyl group and dimethylaminopropyl chain.
  • Molecular Formula : Likely includes C, H, N, O, S, and Cl.
  • Key Differences: The benzo[d]thiazole moiety provides a planar aromatic system for DNA intercalation or kinase inhibition. The dimethylamino group may improve solubility in acidic environments .
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS 821010-72-4)
  • Structure: Includes a phenoxy group and thiazolylamino-sulfonyl substituent.
  • Molecular Formula : C₂₀H₂₀N₃O₄S₂.
  • Key Differences: The phenoxy group increases lipophilicity, while the thiazole ring may enhance antimicrobial or antiviral activity. This contrasts with the thiophene in the target compound .
(2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide
  • Structure: Contains cyano and trifluoromethyl groups on the phenyl ring.
  • Key Differences: The trifluoromethyl group enhances metabolic resistance, while the cyano group may improve binding to hydrophobic pockets in enzymes like carbonic anhydrase .
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
  • Structure : Lacks the sulfonyl group but includes nitro and trifluoromethyl substituents.
  • Molecular Formula : C₁₁H₁₁F₃N₂O₃.

Comparative Data Table

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(Phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide Phenylsulfonyl, thiophen-3-ylmethyl Not provided Not provided Potential enzyme/receptor modulation
N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide 4-Chlorophenyl, hydroxyl-methyl C₁₆H₁₆ClNO₄S 353.82 Enhanced H-bonding, lipophilicity
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide Chloro, thiadiazolylamino-sulfonyl Not provided Not provided Increased reactivity, antimicrobial
N-[N-(3-Guanidinopropyl)carbamimidoyl]-3-(phenylsulfanyl)propanamide Phenylsulfanyl, guanidinopropyl Not provided Not provided Reduced electron-withdrawing effects
N-(3-(Dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide Benzo[d]thiazolyl, dimethylaminopropyl Not provided Not provided DNA intercalation, improved solubility

Biological Activity

3-(Phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13NO3S2
  • Molecular Weight : 293.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to exhibit its effects through:

  • Enzyme Inhibition : The sulfonamide moiety may interact with active sites on enzymes, inhibiting their function. This mechanism is common among sulfonamide derivatives.
  • Receptor Modulation : The thiophene group can facilitate binding to various receptors, potentially affecting signaling pathways involved in inflammation and cancer progression.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Early studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity, although further studies are needed to confirm these effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompoundBiological ActivityFindings
4-(Phenylsulfonyl)aniline derivativesAnticancerShowed IC50 values ranging from 10 to 50 µM against various cancer cell lines.
Sulfonamide derivativesAnti-inflammatoryDemonstrated significant reduction in pro-inflammatory cytokines in vitro.
Pyrazole-based compoundsAnticancerIndicated promising results with IC50 values as low as 0.19 µM against BRAF(V600E) mutation in melanoma cells.

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